Cas no 103441-03-8 (4-Ethyl-3-iodobenzoic acid)

4-Ethyl-3-iodobenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 4-position and an iodine atom at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its iodine moiety enables further functionalization via cross-coupling reactions. The ethyl substituent enhances lipophilicity, potentially improving bioavailability in drug development. Its carboxylic acid group allows for easy derivatization into esters, amides, or other derivatives. The compound is valued for its stability and well-defined reactivity, making it suitable for precision synthesis in research and industrial settings.
4-Ethyl-3-iodobenzoic acid structure
4-Ethyl-3-iodobenzoic acid structure
Product Name:4-Ethyl-3-iodobenzoic acid
CAS No:103441-03-8
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD11110758
CID:1030931
PubChem ID:22069809
Update Time:2025-05-24

4-Ethyl-3-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-3-iodobenzoic acid
    • 3-Iod-4-ethyl-benzoesaeure
    • 4-ethyl-3-iodanyl-benzoic acid
    • Methyl 4-ethyl-3-iodbenzoic acid
    • Benzoic acid, 4-ethyl-3-iodo-
    • SCHEMBL7434160
    • I11380
    • 4-ethyl-3-iodobenzoicacid
    • SY018119
    • 103441-03-8
    • DB-058998
    • MFCD11110758
    • BS-14194
    • A800741
    • DTXSID90622275
    • 4-Ethyl-3-iodo-benzoic acid
    • CS-0152555
    • AKOS015842938
    • MDL: MFCD11110758
    • Inchi: 1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: TUAVSACXCXUOSJ-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)C=CC=1CC

Computed Properties

  • Exact Mass: 275.96500
  • Monoisotopic Mass: 275.96473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.55180

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4-Ethyl-3-iodobenzoic acid Production Method

4-Ethyl-3-iodobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:103441-03-8)4-Ethyl-3-iodobenzoic acid
Order Number:A800741
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):166.0/230.0/624.0
Email:sales@amadischem.com

Additional information on 4-Ethyl-3-iodobenzoic acid

4-Ethyl-3-Iodobenzoic Acid: A Comprehensive Overview

4-Ethyl-3-iodobenzoic acid, also known by its CAS number CAS No. 103441-03-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an ethyl group at the 4-position and an iodine atom at the 3-position of a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.

The synthesis of 4-Ethyl-3-iodobenzoic acid typically involves multi-step organic reactions, often starting from readily available aromatic compounds. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the iodinated aromatic ring.

In terms of chemical properties, 4-Ethyl-3-iodobenzoic acid exhibits a melting point of approximately 220°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. The iodine substituent at the 3-position plays a crucial role in determining the compound's reactivity. It acts as an electron-withdrawing group, enhancing the acidity of the benzoic acid moiety and making it more susceptible to nucleophilic attack in various reactions.

The applications of 4-Ethyl-3-iodobenzoic acid span across multiple disciplines. In pharmacology, this compound has been investigated as a potential lead molecule for drug development, particularly in the design of anti-inflammatory and anti-cancer agents. Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.

In materials science, 4-Ethyl-3-iodobenzoic acid has been utilized as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The iodine substituent facilitates the formation of strong metal-ligand interactions, which are essential for constructing stable MOF structures with high surface areas and porosities.

From an environmental perspective, understanding the fate and transport of CAS No. 103441-03-8 in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradation pathways under various environmental conditions, revealing that microbial communities play a significant role in breaking down this compound into less harmful byproducts.

In conclusion, 4-Ethyl-3-iodobenzoic acid, or CAS No. 103441-03-8, is a versatile compound with promising applications across diverse fields. Its unique structure and reactivity make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is expected to contribute even more significantly to innovative solutions in medicine, materials science, and environmental sustainability.

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Amadis Chemical Company Limited
(CAS:103441-03-8)4-Ethyl-3-iodobenzoic acid
A800741
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):166.0/230.0/624.0
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